9-benzyl-6H-purin-6-ide;iodozinc(1+)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-benzyl-6H-purin-6-ide;iodozinc(1+) is a chemical compound with the molecular formula C12H9IN4Zn and a molecular weight of 401.51100 g/mol This compound is known for its unique structure, which includes a purine base substituted with a benzyl group and coordinated with an iodozinc ion
Preparation Methods
The synthesis of 9-benzyl-6H-purin-6-ide;iodozinc(1+) typically involves the reaction of 9-benzyl-6H-purine with a zinc iodide source under specific conditions. The reaction conditions often include the use of an appropriate solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), and may require heating to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
9-benzyl-6H-purin-6-ide;iodozinc(1+) can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the iodozinc group can be replaced by other nucleophiles.
Oxidation and Reduction Reactions: The purine base can undergo oxidation or reduction under specific conditions, leading to the formation of different products.
Coordination Reactions: The zinc ion can coordinate with other ligands, forming complexes with different properties.
Common reagents used in these reactions include nucleophiles like amines or thiols, oxidizing agents like hydrogen peroxide, and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
9-benzyl-6H-purin-6-ide;iodozinc(1+) has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other purine derivatives and coordination complexes.
Biology: The compound’s purine base makes it a potential candidate for studying nucleic acid interactions and enzyme inhibition.
Medicine: Research is ongoing to explore its potential as an antiviral or anticancer agent due to its structural similarity to biologically active purines.
Industry: It may be used in the development of new materials with specific electronic or catalytic properties.
Mechanism of Action
The mechanism of action of 9-benzyl-6H-purin-6-ide;iodozinc(1+) involves its interaction with molecular targets such as enzymes or nucleic acids. The purine base can mimic natural nucleotides, allowing it to bind to enzymes involved in DNA or RNA synthesis, potentially inhibiting their activity. The zinc ion can also play a role in stabilizing the compound’s structure and facilitating its interaction with biological targets .
Comparison with Similar Compounds
Similar compounds to 9-benzyl-6H-purin-6-ide;iodozinc(1+) include other purine derivatives and zinc-coordinated complexes. Some examples are:
9-benzyl-6-chloropurine: Similar structure but with a chlorine atom instead of the iodozinc group.
9-benzyl-6H-purin-6-ide;zinc(1+): Similar structure but without the iodine atom.
6-benzylaminopurine: A purine derivative with a benzylamino group instead of the benzyl group.
The uniqueness of 9-benzyl-6H-purin-6-ide;iodozinc(1+) lies in its specific coordination with the iodozinc ion, which can impart distinct chemical and biological properties compared to its analogs.
Properties
CAS No. |
185386-75-8 |
---|---|
Molecular Formula |
C12H9IN4Zn |
Molecular Weight |
401.5 g/mol |
IUPAC Name |
9-benzyl-6H-purin-6-ide;iodozinc(1+) |
InChI |
InChI=1S/C12H9N4.HI.Zn/c1-2-4-10(5-3-1)7-16-9-15-11-6-13-8-14-12(11)16;;/h1-5,8-9H,7H2;1H;/q-1;;+2/p-1 |
InChI Key |
UZBNQMFAQGYSTR-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=NC3=[C-]N=CN=C32.[Zn+]I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.